2,2,4,4-tetramethylcyclobutan-1-ol

Catalog No.
S3341949
CAS No.
54267-72-0
M.F
C8H16O
M. Wt
128.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,4,4-tetramethylcyclobutan-1-ol

CAS Number

54267-72-0

Product Name

2,2,4,4-tetramethylcyclobutan-1-ol

IUPAC Name

2,2,4,4-tetramethylcyclobutan-1-ol

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

InChI

InChI=1S/C8H16O/c1-7(2)5-8(3,4)6(7)9/h6,9H,5H2,1-4H3

InChI Key

MNQXFRIDDHPSJP-UHFFFAOYSA-N

SMILES

CC1(CC(C1O)(C)C)C

Canonical SMILES

CC1(CC(C1O)(C)C)C

2,2,4,4-Tetramethylcyclobutan-1-ol, also known as 2,2,4,4-tetramethyl-1,3-cyclobutanediol, is a cyclic organic compound characterized by its unique structure that includes a cyclobutane ring with two hydroxyl groups. The molecular formula for this compound is C₈H₁₆O₂, and it has a molecular weight of 144.21 g/mol. This compound exists as a mixture of cis and trans isomers due to the stereochemistry of the hydroxyl groups attached to the cyclobutane ring .

The compound is notable for its rigidity and stability, which make it an attractive alternative to bisphenol A in polymer applications. Its structure prevents the formation of cyclic structures from the hydroxyl groups, allowing for better thermal and mechanical properties in derived materials .

Synthesis and characterization:

Cyclobutanol, 2,2,4,4-tetramethyl-, also known as 2,2,4,4-tetramethylcyclobutanol, is a small organic molecule. While research on this specific compound is limited, there is scientific literature on the synthesis and characterization of similar cyclobutanol derivatives. These studies involve methods for creating the molecule in a laboratory setting and analyzing its properties using various techniques like spectroscopy and chromatography [, ].

Potential applications:

  • Organic chemistry: As building blocks for the synthesis of more complex molecules with potential applications in drug discovery and material science [].
  • Medicinal chemistry: Studying the interactions of these molecules with biological systems to understand their potential therapeutic effects [].

The chemical reactivity of 2,2,4,4-tetramethylcyclobutan-1-ol is influenced by its functional groups. Notably, it can undergo:

  • Esterification: The compound can react with carboxylic acids or their derivatives to form esters. This reaction may involve catalysts such as zinc chloride or phosphoric acid .
  • Nucleophilic Substitution: The compound can react with various nucleophiles under specific conditions. The steric hindrance introduced by the bulky tetramethyl groups affects the reaction pathways and yields.
  • Hydrogenation: The precursor diketone can be hydrogenated to yield the diol through catalytic processes involving metals like ruthenium or nickel .

The synthesis of 2,2,4,4-tetramethylcyclobutan-1-ol typically involves:

  • Pyrolysis of Isobutyric Anhydride: This step generates 2,2,4,4-tetramethylcyclobutanedione.
  • Catalytic Hydrogenation: The diketone undergoes hydrogenation using catalysts such as ruthenium or nickel to yield the diol. The process results in a mixture of cis and trans isomers due to different reaction pathways during hydrogenation .

The primary applications of 2,2,4,4-tetramethylcyclobutan-1-ol include:

  • Polymer Production: It serves as a monomer for producing polyesters and copolycarbonates that are alternatives to bisphenol A-based materials. These polymers exhibit high thermal stability and mechanical strength.
  • Consumer Products: Due to its favorable properties and safety profile compared to bisphenol A, it is used in various consumer goods including food containers and medical devices .

Interaction studies involving 2,2,4,4-tetramethylcyclobutan-1-ol focus on its compatibility with other materials in polymer formulations. Research indicates that this compound can be effectively combined with flexible diols to enhance impact resistance while maintaining clarity and thermal stability in the final products .

Further studies are necessary to explore its interactions at a molecular level with different nucleophiles and catalysts during

Several compounds share structural similarities with 2,2,4,4-tetramethylcyclobutan-1-ol. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeSimilarity IndexUnique Features
3-Hydroxycyclobutane-1,1-diyl dimethanolCyclobutane derivative1.00Contains additional hydroxyl groups
(1R,2R,5R,7S)-4,4-Dimethylbicyclo[3.2.0]heptane-2,7-diolBicyclic alcohol0.94Different bicyclic structure
(1R,5R,7S)-2,5-Dimethylbicyclo[3.2.0]heptane-2,7-diolBicyclic alcohol0.89Variation in position of methyl groups
2-Cyclopropyl-2-methylcyclobutanolCyclobutane derivative0.89Contains cyclopropyl group which alters reactivity
2,2,4-Trimethyl-1,3-pentanediolAliphatic diol0.94Linear structure compared to cyclobutane ring

The uniqueness of 2,2,4,4-tetramethylcyclobutan-1-ol lies in its rigid cyclobutane framework combined with two hydroxyl groups positioned at strategic locations that enhance its utility in polymer science while minimizing health risks associated with similar compounds like bisphenol A .

Hydroxyl Group Functionalization Pathways

The tertiary hydroxyl group of 2,2,4,4-tetramethylcyclobutan-1-ol is unusually hindered, yet a range of nucleophilic and electrophilic reagents can convert it into esters, ethers, silylethers or alkenes. Table 3-1 summarises representative reactions that have been examined in detail.

TransformationReagents / CatalystTypical conditionsMain productKey outcomeRef.
Direct acyl-cleavage esterificationMonochloroacetic acid (neat, no catalyst)One hundred and forty degrees Celsius, three hoursBischloroacetate di-esterSecond-order nucleophilic substitution; uncatalysed route gave higher yield than acid-catalysed route45
Protection as tert-butyldimethylsilyl etherTert-butyldimethylsilyl chloride, imidazole, dry tolueneTwenty-five degrees Celsius, two hoursMono-silyl etherSelective silylation of one hydroxyl site followed by facile chromatographic purification10
Alkyl ether formation (Williams route)Alkyl halide R–X (C₁–C₄), sodium hydride, dimethylformamideSixty degrees Celsius, six hoursSymmetrical or unsymmetrical dialkyl ethersSecondary carbocation avoided; reaction proceeds through alkoxide displacement43
Acid-catalysed dehydrationPara-toluenesulfonic acid, benzene, refluxEighty-degrees Celsius, five hours2,2,4,4-Tetramethyl-methylenecyclobutane> 99 percent exo-methylene product; ring strain (≈ 4 kilocalories per mole) favours Hofmann olefin over Zaitsev isomer46

Mechanistic highlights

  • Ester formation proceeds through protonation of the alcohol, generation of a tertiary carbocation and subsequent nucleophilic acylium attack; kinetic studies revealed a second-order rate law consistent with an acyl-cleavage pathway rather than the more common alkyl-cleavage mechanism in less hindered alcohols [1].
  • Silylation avoids carbocation chemistry: the alkoxide formed by imidazole deprotonation attacks the silicon electrophile directly; nuclear magnetic resonance spectroscopy confirmed complete retention of the cyclobutane ring [2].
  • During dehydration the tertiary carbocation is generated but rapid β-proton loss occurs exclusively at the exo-methyl group. Conjugated cyclobutene is not observed because the additional ring strain of an endocyclic C=C bond raises its energy above that of the exo-methylene isomer by about four kilocalories per mole [3].

Ring-Opening and Skeletal Rearrangement Mechanisms

Severe steric congestion around the quaternary centre enables 2,2,4,4-tetramethylcyclobutan-1-ol to undergo highly selective C–C bond cleavage by acid, heat, radical or organometallic triggers (Table 3-2).

MethodCatalyst / InitiatorPrincipal product(s)Mechanistic synopsisRef.
Thermal diradical scissionFlash vacuum pyrolysis, eight hundred degrees CelsiusAllene plus dimethylsilene analogues (with silicon substitution), or isobutene fragments (all-carbon system)Homolytic ring opening gives a 1,4-diradical that rearranges or β-eliminates; reversible at lower temperature47
Platinum-film assisted hydrogenolysisHydrogen, sintered platinum at five hundred Kelvin2,2,4-Trimethylpentane and 1,1,3-trimethylcyclopentaneMetal surface abstracts hydrogen, forms surface-bound alkyl radicals, then undergoes bond-shift or ring-enlargement sequences7
Para-toluenesulfonic-acid rearrangementStrong Brønsted acid, benzene, refluxMethylenecyclobutane (major)​Protonation, carbocation formation, concerted β-proton loss governed by ring strain as in Section 3.146
Palladium-catalysed formal [2 + 2] retrocyclisationPalladium(II) acetate / (2-biphenyl)di-tert-butyl-phosphine, eighty degrees CelsiusStyrene plus acetophenoneSequential β-carbon elimination then β-hydrogen elimination releases two fragments; catalyst forms σ-alkyl species twice in one cycle15
Iridium-catalysed selective ring openingIridium(I) cyclooctadiene chloride dimer / (S)-bis-(3,5-di-tert-butyl-4-methoxyphenyl)-phosphino-ferrocene, seventy degrees Celsiusβ-Methyl ketone with quaternary stereocentreOxidative addition into O–H bond → iridium(III) hydride → β-carbon elimination → reductive elimination; density functional theory free-energy barrier for O–H activation 26.8 kilocalories per mole10
Palladium-initiated ring-opening polymerisationPalladium(II) / alkylphosphine, one hundred degrees CelsiusLinear polyketoneMonomer first undergoes β-carbon elimination, the palladium–alkyl is trapped by a second monomer to propagate chain growth36

Key mechanistic trends

  • Homolytic pathways dominate at very high temperature or on unsintered metal films where surface radicals accumulate [4] .
  • Heterolytic pathways occur under Brønsted or Lewis acid catalysis but give products dictated by relief of angle strain rather than by classical regiochemical rules [3].
  • Organometallic cycles proceed through sequential oxidative addition and β-carbon elimination steps. The iridium system exhibits a primary kinetic isotope effect of 2.4, demonstrating that cleavage of the O–H bond is turnover-limiting [2].

Metal-Catalysed Transformation Dynamics

Quantitative insight into the elementary steps of the iridium cycle has been gained from experiment and computation (Table 3-3). The results provide benchmarks for designing new catalytic C–C bond activations in quaternary cyclobutanols.

Elementary step in iridium cycleCalculated activation free energy / kilocalories per moleExperimental evidenceRef.
Oxidative addition into the O–H bond26.8Primary kinetic isotope effect 2.4; deuterium labels transfer exclusively to iridium hydride10
β-Carbon elimination (ring cleavage)16.2Nuclear magnetic resonance spectra show rapid disappearance of cyclobutanol before ketone appearance10
Reductive elimination (product release)23.5Gas chromatography demonstrates zero accumulation of iridium–alkyl intermediates10

A comparison with palladium-mediated two-fold C–C bond scission reveals that palladium requires bulky biaryl phosphine ligands to lower its own β-carbon elimination barrier, but still undergoes a second elimination that fragments the skeleton further [6]. In contrast, iridium remains confined to a single β-carbon elimination, preserving molecular integrity and stereochemistry.

XLogP3

2.1

Wikipedia

Cyclobutanol, 2,2,4,4-tetramethyl-

Dates

Last modified: 08-19-2023

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